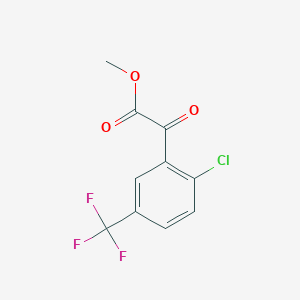

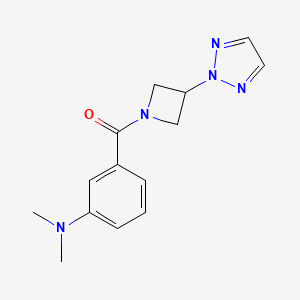

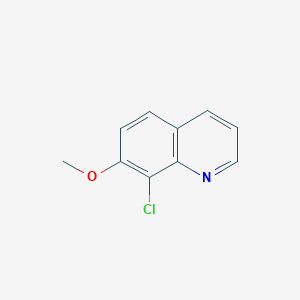

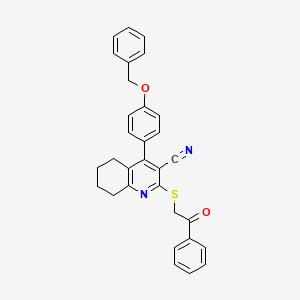

![molecular formula C20H25N5O2 B2414272 N-环己基-2-(4-氧代-1-丙基[1,2,4]三唑并[4,3-a]喹喔啉-5(4H)-基)乙酰胺 CAS No. 1260999-87-8](/img/structure/B2414272.png)

N-环己基-2-(4-氧代-1-丙基[1,2,4]三唑并[4,3-a]喹喔啉-5(4H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

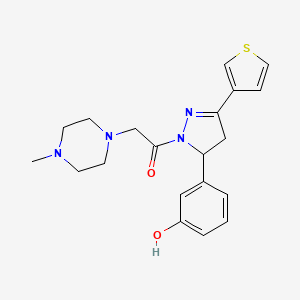

“N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a derivative of triazoloquinoxaline . Triazoloquinoxaline derivatives have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is critically involved in cancer angiogenesis . Blocking of VEGFR-2 signaling pathway has proven effective in suppressing tumor growth .

Molecular Structure Analysis

Triazoles are heterocyclic compounds with a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The specific molecular structure of “N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is not detailed in the available literature.

科学研究应用

Anticancer Agents

The [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been investigated for their DNA intercalation activities as potential anticancer agents . These compounds were designed, synthesized, and evaluated against cancer cell lines such as HepG2, HCT-116, and MCF-7. Notably, compound 12d demonstrated potent activity against all three cell lines, making it a promising candidate for further optimization and investigation.

Energetic Materials

[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds have been synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . These energetic materials hold potential for applications in propellants, explosives, and other high-energy systems.

Scaffold for Novel Compounds

The [1,2,4]triazolo[4,3-a]quinoxaline scaffold serves as a versatile platform for designing novel compounds. Researchers have prepared new derivatives through a common synthetic route, using 1-chloro-2-hydrazinoquinoxaline and an appropriate aldehyde. Cyclization occurs via an oxidation-reduction mechanism using chloranil .

DNA Binding Affinities

Several [1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibit good DNA-binding affinities. For instance, compound 12d potently intercalates DNA, nearly matching the activity of doxorubicin. Other derivatives, such as 12a and 10c, also display promising DNA-binding properties .

作用机制

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to interact with dna and c-Met kinase , a receptor tyrosine kinase that plays a role in cellular growth, survival, and migration .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through intercalation into dna or inhibition of c-Met kinase . Intercalation can disrupt the normal functioning of DNA, while kinase inhibition can prevent the activation of downstream signaling pathways.

Biochemical Pathways

Based on the potential targets, it can be inferred that the compound may affect pathways related to dna replication and cell division (in the case of dna intercalation) or cellular growth and survival pathways (in the case of c-met kinase inhibition) .

Result of Action

Based on the potential mode of action, it can be inferred that the compound may lead to disruption of dna replication and cell division or inhibition of cellular growth and survival pathways .

属性

IUPAC Name |

N-cyclohexyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-2-8-17-22-23-19-20(27)24(15-11-6-7-12-16(15)25(17)19)13-18(26)21-14-9-4-3-5-10-14/h6-7,11-12,14H,2-5,8-10,13H2,1H3,(H,21,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIFGFQFYRYFAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2414189.png)

![5-ethyl-N-(2-methoxyphenethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2414190.png)

![[2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2414191.png)

![2-[4-(3-Methoxyphenyl)piperazino]quinoxaline](/img/structure/B2414192.png)

![N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B2414193.png)

![N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2414196.png)

![[3-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2414203.png)